molecular formula C11H7NO B1593223 7-Hydroxy-2-naphthonitrile CAS No. 130200-58-7

7-Hydroxy-2-naphthonitrile

Cat. No. B1593223
M. Wt: 169.18 g/mol
InChI Key: NFBPHZSDBOVNAL-UHFFFAOYSA-N
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Description

7-Hydroxy-2-naphthonitrile is a chemical compound with the molecular formula C11H7NO . It has an average mass of 169.179 Da and a monoisotopic mass of 169.052765 Da .


Molecular Structure Analysis

The molecular structure of 7-Hydroxy-2-naphthonitrile consists of a naphthalene ring, which is a type of polycyclic aromatic hydrocarbon made up of two fused benzene rings . Attached to this structure is a hydroxy group (OH) at the 7th position and a nitrile group (CN) at the 2nd position .


Chemical Reactions Analysis

While specific chemical reactions involving 7-Hydroxy-2-naphthonitrile are not available, nitriles in general can undergo several types of reactions. These include hydrolysis, reduction to primary amines, and reaction with Grignard reagents .


Physical And Chemical Properties Analysis

7-Hydroxy-2-naphthonitrile has a density of 1.3±0.1 g/cm3, a boiling point of 383.1±15.0 °C at 760 mmHg, and a flash point of 185.5±20.4 °C . It has a molar refractivity of 50.4±0.4 cm3, a polar surface area of 44 Å2, and a molar volume of 131.5±5.0 cm3 .

Scientific Research Applications

Photoreactions of Aromatic Compounds

7-Hydroxy-2-naphthonitrile is involved in photochemical reactions, notably with alkyl vinyl ethers, yielding cycloadducts and cyclobutenes. These reactions are significant in the study of aromatic compound behaviors under photochemical conditions, offering insights into reaction mechanisms and product yields (Mizuno, Pac, & Sakurai, 1975).

Synthesis and Characterization in Solar Cells

This compound has also been used in the synthesis of novel tetra-substituted naphthalocyanines with hydroxy and carboxylate substituents. These compounds have been evaluated in dye-sensitised photoelectrochemical solar cells, highlighting its potential in renewable energy technologies (Li et al., 2002).

Synthesis of Biologically Important Compounds

7-Hydroxy-2-naphthonitrile is also utilized in the synthesis of biologically important compounds. These include 2-aryl-2,3-dihydronaphtho[2,1-b]furo[3,2-b]pyridin-4(1H)-ones, which have been screened for antibacterial and antifungal activity (Nagaraja et al., 2006).

Organic Light Emitting Diodes (OLEDs)

The compound is instrumental in synthesizing organotin compounds derived from Schiff bases. These are used in organic light-emitting diodes (OLEDs), contributing to the advancement of display and lighting technologies (García-López et al., 2014).

Fluorescent Sensing of Anions

It plays a role in developing fluorescent sensors for anions, where a substantial red-shifted fluorescence emission is observed upon anion addition. This application is significant in chemical sensing and analysis (Zhang, Guo, Wu, & Jiang, 2003).

Corrosion Inhibition Studies

7-Hydroxy-2-naphthonitrile derivatives have been studied for their corrosion inhibition efficiencies on mild steel in acidic environments. This research is crucial for materials science, particularly in understanding and preventing corrosion in industrial applications (Singh et al., 2016).

properties

IUPAC Name

7-hydroxynaphthalene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO/c12-7-8-1-2-9-3-4-11(13)6-10(9)5-8/h1-6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBPHZSDBOVNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60623774
Record name 7-Hydroxynaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxy-2-naphthonitrile

CAS RN

130200-58-7
Record name 7-Hydroxynaphthalene-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60623774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 7-methoxynaphthalene-2-carbonitrile (6 g) in chlorobenzene (60 ml) was added aluminum chloride (15.3 g) at room temperature and the mixture was heated under refluxing for 30 min. After completion of the reaction, the reaction mixture was ice-cooled and ice, ethyl acetate and conc. hydrochloric acid were added, and the mixture was stirred. The organic layer was separated and concentrated. To the obtained residue was added hexane and the resultant solid was collected by filtration and dried under reduced pressure to give the title compound (5.21 g).
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Synthesis routes and methods II

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Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

A solution of BBr3 (840 μL, 8.8 mmol) in CH2Cl2 (4 mL) is added to a solution of 7-methoxy-2-naphthonitrile (646 mg, 3.53 mmol) in CH2Cl2 (6 mL). The reaction is allowed to stir for 30 hours. Water (about 5 mL) is slowly added. The pH is adjusted to 7 with saturated Na2CO3 then the mixture is extracted with CH2Cl2. The combined organic layers are dried (Na2SO4), filtered and concentrated to dryness. The crude material is purified by column chromatography (step gradient of 1% MeOH in CH2Cl2 to 5% MeOH in CH2Cl12) to give 7-hydroxy-2-naphthonitrile as a white solid (477 mg, 80%). HRMS (EI) calculated for C11H7NO: 169.0528, found 169.0527.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
GW Gray, B Jones - Journal of the Chemical Society (Resumed), 1954 - pubs.rsc.org
… Diazotisation yielded 7-hydroxy-2-naphthonitrile, and this, on hydrolysis, gave 7-hydroxy-2-naphthoic acid, from which the ethers were prepared. …
Number of citations: 13 pubs.rsc.org
JF Joung, M Jeong, S Park - Physical Chemistry Chemical Physics, 2022 - pubs.rsc.org
Photoacids are aromatic acids that exhibit significantly different acidities when they are electronically excited. Three experimental methods have been extensively used to determine the …
Number of citations: 3 pubs.rsc.org
S Li, H Xu, S Cui, F Wu, Y Zhang, M Su… - Journal of Medicinal …, 2016 - ACS Publications
Starting from the lead isodaphnetin, a natural product inhibitor of DPP-4 discovered through a target fishing docking based approach, a series of novel 2-phenyl-3,4-dihydro-2H-benzo[f]…
Number of citations: 61 pubs.acs.org

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